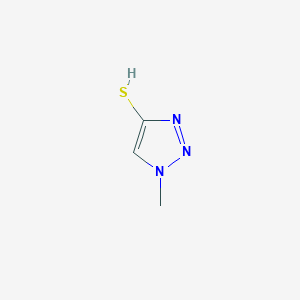

1-Methyltriazole-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyltriazole-4-thiol is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole core is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide linkage and its ability to mimic various biological motifs . The thiol group in the 4-position introduces a reactive sulfur atom that can participate in various chemical reactions, making it a valuable moiety for further chemical modifications .

Synthesis Analysis

The synthesis of this compound derivatives often involves multi-step reactions starting from simple precursors such as carboxylic acid hydrazides, isothiocyanates, and hydrazine hydrate . For instance, the synthesis of 4-methyl-1,2,4-triazole-3-thiol derivatives can be achieved through cyclization of potassium acetylhydrazinecarbodithioate in hydrazine hydrate . Another example is the synthesis of 4-phenyl-1,2,4-triazole derivatives, which are obtained by aminomethylation, chloromethylation, and acylation reactions . These synthetic routes are crucial for producing compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . Density Functional Theory (DFT) calculations are often used to predict and confirm the molecular geometry and electronic structure of these compounds . For example, the study of thiol-thione tautomerism in 1,2,4-triazole derivatives is facilitated by DFT calculations, which help to understand the intramolecular proton transfer processes .

Chemical Reactions Analysis

This compound and its derivatives exhibit interesting chemical reactivity, particularly the thiol-thione tautomerism, which is a dynamic equilibrium between the thiol and thione forms . This tautomerism can be influenced by various factors such as solvent, temperature, and the presence of substituents on the triazole ring. The thiol group also allows for further functionalization through reactions like alkylation, leading to S-substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are determined by a combination of experimental techniques and theoretical calculations. These compounds often exhibit good thermal stability, as evidenced by thermogravimetric and differential thermal analyses . The presence of the thiol group contributes to the potential biological activity of these molecules, as it can interact with biological targets through mechanisms such as hydrogen bonding and metal coordination .

Applications De Recherche Scientifique

Antioxidant and Protective Effects

1-Methyltriazole-4-thiol derivatives have been examined for their antioxidant properties and potential in protecting against oxidative stress. A study explored thiazolo[3,2-b]-1,2,4-triazoles for their ability to prevent ethanol-induced oxidative stress in liver and brain tissues. The compounds showed organ-selective contributions in controlling ethanol-induced oxidative damage, highlighting their potential as antioxidants in specific tissues (Aktay, Tozkoparan, & Ertan, 2005).

Versatile Applications in Different Fields

3-thio- and 3-thio-4-amino derivatives of 1,2,4-triazole, closely related to this compound, have extensive applications across various fields. These compounds are used in medicine, pharmacy, engineering, metallurgy, and agriculture. They serve purposes ranging from optical materials and photosensitizers to antioxidants, fuel additives, and corrosion inhibitors. Their low toxicity profile makes them appealing for further exploration and utilization in diverse applications (Parchenko, 2019).

Biological Activity of Triazole Derivatives

1,2,4-triazole derivatives, a group that includes this compound, demonstrate a wide spectrum of biological activities. They are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The chemical versatility of these compounds allows for various chemical modifications, offering potential for new drug development and other applications in health science (Ohloblina, 2022).

Mécanisme D'action

Target of Action

1-Methyltriazole-4-thiol, a derivative of the triazole class, is known to interact with various biological targets. Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . For instance, Methimazole, a thionamide antithyroid agent that inhibits the actions of thyroid peroxidase (TPO), leading to a reduction in thyroid hormone synthesis .

Mode of Action

The primary mechanism of action of triazole derivatives is interference in an early step in thyroid hormone synthesis involving thyroid peroxidase (TPO) . The exact method through which methimazole inhibits this step is unclear .

Biochemical Pathways

Triazole derivatives affect various biochemical pathways. For instance, Methimazole’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving thyroid peroxidase (TPO) . TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine .

Pharmacokinetics

Triazole derivatives are known to have good pharmacokinetic and pharmacodynamic properties . The triazole ring can improve the drug’s pharmacological profile by increasing the solubility of the ligand due to its polar character .

Result of Action

Triazole derivatives are known to show versatile biological activities . They have been found to have antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the action of many drugs can be affected by factors such as pH, temperature, and the presence of other substances .

Safety and Hazards

Propriétés

IUPAC Name |

1-methyltriazole-4-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-6-2-3(7)4-5-6/h2,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMKRLQZBACPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36811-23-1 |

Source

|

| Record name | 1-methyl-1H-1,2,3-triazole-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)

![11-(4-Ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione; propan-2-ol](/img/structure/B2507261.png)

![Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2507262.png)

![1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea](/img/structure/B2507263.png)

![7-(2-chloro-6-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2507265.png)

![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2507266.png)

![6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2507268.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2507271.png)